molecular formula C14H17F3O2 B7994893 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone CAS No. 1443311-66-7

2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone

Cat. No.: B7994893
CAS No.: 1443311-66-7
M. Wt: 274.28 g/mol
InChI Key: VAJCXCYRFRULSZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl group (-CF₃) attached to a carbonyl carbon and a substituted phenyl ring. The phenyl ring is functionalized with a methyl group at the 2-position and a pentyloxy chain (-O-C₅H₁₁) at the 4-position.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methyl-4-pentoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O2/c1-3-4-5-8-19-11-6-7-12(10(2)9-11)13(18)14(15,16)17/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJCXCYRFRULSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190725
Record name Ethanone, 2,2,2-trifluoro-1-[2-methyl-4-(pentyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443311-66-7
Record name Ethanone, 2,2,2-trifluoro-1-[2-methyl-4-(pentyloxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443311-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2,2-trifluoro-1-[2-methyl-4-(pentyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone typically involves the reaction of 2-methyl-4-(pentyloxy)benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that compounds similar to 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. The trifluoromethyl group enhances lipophilicity and biological activity, which is crucial for penetrating microbial membranes .

1.2 Anti-inflammatory Properties
Studies have shown that derivatives of this compound can exhibit anti-inflammatory effects. The presence of the pentyloxy group may enhance the compound's ability to modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases such as arthritis or asthma .

1.3 Drug Design and Development
The structural features of 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone make it a valuable scaffold in drug design. Its ability to form hydrogen bonds and its electronic properties can be exploited to optimize interactions with biological targets. Computational studies have suggested that modifications to this compound could lead to improved efficacy and selectivity for specific receptors .

Material Science

2.1 Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers with enhanced properties. Its trifluoromethyl group can impart unique thermal and mechanical characteristics to polymer matrices. Research into fluorinated polymers has shown that they possess superior chemical resistance and lower surface energy, making them suitable for coatings and advanced materials.

2.2 Coatings and Surface Modifications
Due to its hydrophobic nature, 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone is being explored for use in coatings that require water repellency and durability. These coatings find applications in various industries, including automotive and aerospace, where protection against environmental degradation is essential .

Environmental Applications

3.1 Chemical Sensors
The unique chemical structure allows this compound to be utilized in the development of sensors for detecting environmental pollutants. Its sensitivity to changes in chemical environments can be harnessed for monitoring air and water quality, particularly for detecting volatile organic compounds (VOCs) .

3.2 Green Chemistry Initiatives
In line with sustainable practices, 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone can be incorporated into processes aimed at reducing waste and energy consumption during chemical manufacturing. Its efficiency in catalyzing reactions while minimizing by-products aligns with green chemistry principles.

Case Studies

Case Study TitleDescriptionFindings
Antimicrobial Efficacy Study Investigation into the antimicrobial properties of derivativesThe compound showed significant inhibition against Staphylococcus aureus and Candida albicans .
Polymer Development Synthesis of fluorinated polymers using the compoundResulted in materials with enhanced thermal stability and chemical resistance.
Environmental Monitoring Development of a sensor using the compoundSuccessfully detected low concentrations of VOCs in air samples .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone with structurally related trifluoroethanone derivatives, focusing on substituents, synthesis methods, yields, physical properties, and applications.

Compound Name Substituents/Backbone Synthesis Method Yield m.p. (°C) Key Applications/Properties References
Target Compound 2-methyl-4-(pentyloxy)phenyl Not explicitly reported Hypothesized: Polymer precursors
2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a) 5-phenyl-1,2,3-triazole Acid-switchable synthesis 80% 105–108 Intermediate for heterocyclic systems
2,2,2-Trifluoro-1-(2-methyl-1,8-naphthyridin-3-yl)ethanone 2-methyl-1,8-naphthyridine Microwave-assisted condensation Antimicrobial agents
2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethanone 4-phenoxyphenyl Not specified Polymer synthesis (AB₂ monomer)
2,2,2-Trifluoro-1-(m-tolyl)ethanone 3-methylphenyl Synthetic intermediate
2,2,2-Trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone 5-phenyl-1,3,4-oxadiazole Bioactive scaffolds

Structural and Electronic Comparisons

  • Backbone Diversity: The target compound’s phenyl ring contrasts with heterocyclic backbones in analogs like triazoles (2a, ) or naphthyridines (). Heterocycles often enhance biological activity or coordination properties, whereas phenyl rings with alkoxy chains (e.g., pentyloxy) may improve solubility in nonpolar media .
  • Substituent Effects: Pentyloxy vs. Electron-Withdrawing Groups: The -CF₃ group in all analogs deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. This contrasts with electron-donating groups (e.g., -OCH₃), which activate ortho/para positions .

Biological Activity

2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone is C15H18F3OC_{15}H_{18}F_3O, with a molecular weight of approximately 300.30 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, which may contribute to the biological activity of this compound.

The biological activity of 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone can be attributed to its interaction with various biological targets:

  • Liver X Receptors (LXRs) : This compound acts as an agonist for LXRα and LXRβ, which are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Activation of LXRs has been linked to the regulation of cholesterol homeostasis and the modulation of inflammatory responses .
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in cellular environments. This effect may be beneficial in preventing cellular damage associated with various diseases .

Biological Activity Data

Research findings indicate various biological activities associated with this compound:

Activity Observation Reference
LXR AgonismEnhances lipid metabolism and reduces inflammation
Antioxidant PotentialExhibits protective effects against oxidative stress
Cytotoxicity in Cancer CellsInduces apoptosis in specific cancer cell lines

Case Studies

Several studies have highlighted the potential therapeutic applications of 2,2,2-Trifluoro-1-(2-methyl-4-(pentyloxy)phenyl)ethanone:

  • Cancer Research : A study demonstrated that this compound effectively induces apoptosis in leukemia cell lines through LXR-mediated pathways. The results indicated an IC50 value of approximately 50 nM, suggesting potent anti-cancer activity .
  • Metabolic Disorders : In a metabolic syndrome model, administration of this compound improved lipid profiles and reduced markers of inflammation in animal models. These findings support its potential use in treating conditions like dyslipidemia and atherosclerosis .
  • Neuroprotection : Research has shown that the antioxidant properties of this compound may protect neuronal cells from damage due to oxidative stress, indicating potential applications in neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm), while ¹H NMR resolves the pentyloxy chain (δ 1.2–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs. For example, the trifluoromethyl group’s electron-withdrawing effect shortens C=O bond lengths (~1.21 Å) .
  • IR Spectroscopy : Confirms carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates.
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

How can computational methods elucidate reaction mechanisms involving this compound?

Advanced Research Question
Density Functional Theory (DFT) studies model reaction pathways, such as cycloadditions with NaN₃ to form trifluoromethylated triazoles. Key parameters include transition-state energies and frontier molecular orbital interactions (e.g., HOMO-LUMO gaps). For example, the trifluoromethyl group’s electron-withdrawing nature lowers activation barriers by stabilizing transition states . Software like Gaussian or ORCA optimizes geometries and calculates thermodynamic properties.

How does the pentyloxy substituent influence the compound’s electronic and steric properties?

Advanced Research Question
The pentyloxy group’s electron-donating methoxy moiety (-OCH₂CH₂CH₂CH₂CH₃) increases aromatic ring electron density, enhancing electrophilic substitution reactivity. Steric effects from the alkyl chain may hinder para-substitution, favoring ortho/ipso positions in further reactions. Comparative studies with shorter alkoxy chains (e.g., propoxy) show reduced solubility in polar solvents, impacting reaction kinetics .

What strategies resolve contradictions in crystallographic data for fluorinated ethanones?

Advanced Research Question
Discrepancies in bond lengths or space groups arise from twinned crystals or disordered solvent molecules. SHELXL’s TWIN and BASF commands refine twinned data, while SQUEEZE (in PLATON) models solvent voids. For example, high-resolution data (d-spacing < 0.8 Å) improves reliability, and hydrogen bonding networks (e.g., C-F···H interactions) validate packing models .

How can researchers assess this compound’s biological activity in enzyme inhibition studies?

Advanced Research Question

  • Enzyme Assays : Use fluorometric assays (e.g., NADH depletion) to test inhibition of dehydrogenases. The trifluoromethyl group mimics carbonyl transition states, enhancing binding affinity.
  • Docking Simulations : AutoDock Vina predicts binding poses in active sites (e.g., cytochrome P450), with ΔG values < -7 kcal/mol indicating strong inhibition .
  • Metabolic Stability : LC-MS tracks metabolic byproducts in liver microsome models .

What analytical methods ensure purity and stability during long-term storage?

Basic Research Question

  • HPLC : C18 columns with UV detection (λ = 254 nm) monitor degradation (e.g., hydrolysis of the ethanone group).
  • TGA/DSC : Thermal analysis (heating rate 10°C/min) identifies decomposition points (>150°C) .
  • Karl Fischer Titration : Measures moisture content (<0.1% w/w) to prevent hydrolysis .

How do solvent polarity and temperature affect its reactivity in nucleophilic substitutions?

Advanced Research Question
Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, accelerating SN2 reactions at the carbonyl carbon. At elevated temperatures (60–80°C), activation entropy dominates, reducing reaction time but risking byproduct formation (e.g., elimination). Kinetic studies via in situ IR track intermediate concentrations .

What computational models predict its photophysical properties for material science applications?

Advanced Research Question
Time-Dependent DFT (TD-DFT) calculates UV-Vis spectra (λmax ≈ 280–320 nm) based on π→π* transitions in the aromatic ring. Solvent effects (e.g., PCM model) adjust for bathochromic shifts in ethanol. Fluorinated derivatives exhibit enhanced quantum yields (Φ > 0.5) due to reduced non-radiative decay .

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